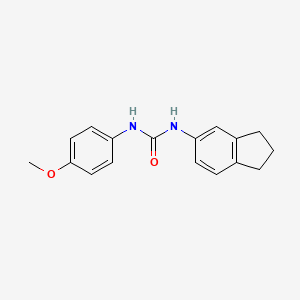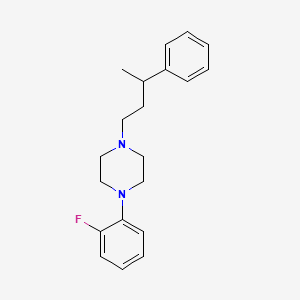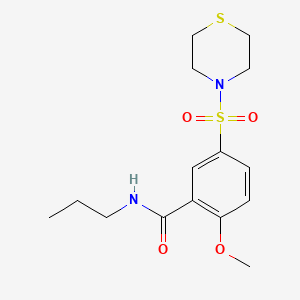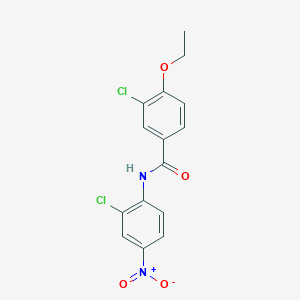
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea, also known as GW 501516, is a synthetic drug that has gained popularity in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and is known for its ability to increase endurance and improve metabolic function.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 results in the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 are numerous and varied. This compound has been shown to improve glucose metabolism and insulin sensitivity, reduce inflammation, increase mitochondrial function, and improve physical performance. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 in laboratory experiments is its high potency and selectivity for PPARδ. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 in laboratory experiments is its potential for off-target effects, which can complicate data interpretation and analysis.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516. One area of interest is the potential therapeutic applications of this compound in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies on the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 involves several steps, including the reaction of 4-methoxyphenylisocyanate with 2,3-dihydro-1H-inden-5-amine to form the intermediate N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea. This intermediate is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been extensively studied for its potential therapeutic applications, particularly in the area of metabolic disorders. Research has shown that this compound can improve glucose metabolism and insulin sensitivity, reduce inflammation, and increase mitochondrial function. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been shown to increase endurance and improve physical performance in animal models.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-7-14(8-10-16)18-17(20)19-15-6-5-12-3-2-4-13(12)11-15/h5-11H,2-4H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIRMTXWAPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)